Trifluoroacetaldehyde hydrate

Description

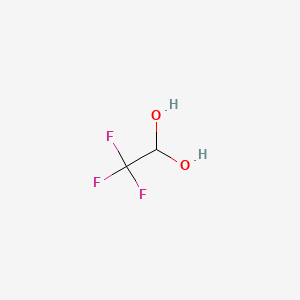

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O2/c3-2(4,5)1(6)7/h1,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJWVEYTYIBXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059964 | |

| Record name | 1,1-Ethanediol, 2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-53-4 | |

| Record name | 2,2,2-Trifluoro-1,1-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetaldehyde hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tfaih | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Ethanediol, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Ethanediol, 2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroethanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trifluoroacetaldehyde hydrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWG4394PJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Trifluoroacetaldehyde hydrate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetaldehyde (B10831), also known as fluoral, is a valuable reagent in organic synthesis, primarily utilized for the introduction of the trifluoromethyl group into molecules. Due to its gaseous nature and tendency to polymerize, it is most commonly handled in its more stable hydrated form, 2,2,2-trifluoro-1,1-ethanediol, or Trifluoroacetaldehyde hydrate (B1144303). This gem-diol serves as a key building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials, owing to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and bioactivity. This guide provides a comprehensive overview of the physical and chemical properties of Trifluoroacetaldehyde hydrate, detailed experimental protocols for its synthesis and key reactions, and visualizations of relevant chemical pathways.

Physical and Chemical Properties

This compound is a colorless solid or liquid, depending on its water content, and is soluble in water.[1][2] Its properties are summarized in the tables below, compiled from various sources.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2,2,2-Trifluoro-1,1-ethanediol | |

| Synonyms | This compound, Fluoral hydrate | |

| CAS Number | 421-53-4 | [3] |

| Molecular Formula | C₂H₃F₃O₂ | [3] |

| Molecular Weight | 116.04 g/mol | [3] |

| Appearance | Colorless crystals or liquid | [1] |

| Melting Point | 66-70 °C | [1] |

| Boiling Point | 104-106 °C | [1] |

| Density | 1.44 g/mL at 20 °C | |

| Solubility | Soluble in water | [1] |

| pKa | ~10 | [4] |

| Refractive Index (n20/D) | 1.33-1.34 |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR | A spectrum is available and shows characteristic shifts for the methine and hydroxyl protons. |

| ¹³C NMR | Expected to show signals for the two carbon atoms, with the one bearing the trifluoromethyl group being significantly influenced by the fluorine atoms. |

| FT-IR | Expected to show strong, broad absorptions in the O-H stretching region (around 3300 cm⁻¹) due to the hydroxyl groups and C-F stretching bands. |

| Mass Spectrometry (EI-MS) | Fragmentation is expected to involve the loss of water, and cleavage of C-C and C-F bonds. |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reduction of an ester of trifluoroacetic acid, such as ethyl trifluoroacetate (B77799), with a borohydride (B1222165) reducing agent in a hydroxylic solvent.[5][6]

Procedure:

-

To a solution of ethyl trifluoroacetate (1.0 eq) in a suitable ether solvent such as tetrahydrofuran (B95107) (THF) or 2-methoxyethyl ether, a solution of sodium borohydride (1.0-1.5 eq) in water is added dropwise.[1][5]

-

The temperature of the reaction mixture is maintained between -10 °C and 20 °C during the addition.[5][6]

-

After the addition is complete, the mixture is stirred for an additional 30-60 minutes.[1][5]

-

The reaction is then quenched by the careful addition of an acid, such as hydrochloric acid or sulfuric acid, to adjust the pH to 2-3.[1]

-

The product can be isolated by fractional distillation. The fraction boiling between 100-105 °C contains the this compound as an aqueous solution.[5]

-

Further purification can be achieved by azeotropic distillation or by forming the hemiacetal, followed by hydrolysis.

Chemical Reactions of this compound

This compound is a versatile reagent in a variety of chemical transformations.

1. Reductive Amination:

This compound can be used to introduce the 2,2,2-trifluoroethyl group onto primary and secondary amines via reductive amination. The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced.

General Procedure:

-

To a solution of the amine in a suitable solvent (e.g., methanol, dichloromethane), this compound is added.

-

A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is then added to the mixture.[4][7]

-

The reaction is typically stirred at room temperature until completion.

-

Work-up involves quenching the excess reducing agent, extraction, and purification of the resulting trifluoroethylated amine.

2. Wittig-type Reactions:

This compound can undergo Wittig-type reactions with phosphorus ylides to form terminal trifluoromethyl-substituted alkenes. The hydrate is typically dehydrated in situ to generate the free aldehyde for the reaction.

General Procedure:

-

A phosphorus ylide is generated by treating a phosphonium (B103445) salt with a strong base (e.g., n-butyllithium, sodium hydride).

-

This compound is then added to the ylide solution. The reaction may require conditions that favor the dehydration of the hydrate to the aldehyde.

-

The reaction mixture is stirred, often at low temperatures, to allow for the formation of the alkene.

-

The product is isolated and purified, typically by chromatography, to separate it from triphenylphosphine (B44618) oxide.[8]

3. Nucleophilic Trifluoromethylation:

This compound can serve as a source of the trifluoromethyl anion (CF₃⁻) for the nucleophilic trifluoromethylation of carbonyl compounds.[6][9]

General Procedure:

-

This compound is treated with a strong base, such as potassium tert-butoxide, in an aprotic solvent like DMF at low temperatures.[6]

-

This generates a species that can deliver a trifluoromethyl nucleophile.

-

A carbonyl compound (aldehyde or ketone) is then added to the reaction mixture.

-

The reaction proceeds to form a trifluoromethylated alcohol after an aqueous workup.

4. Synthesis of Heterocycles:

This compound is a key precursor for the synthesis of various trifluoromethyl-containing heterocyclic compounds, which are of significant interest in medicinal chemistry. For example, it can be used in multi-component reactions to form pyrimidines and other nitrogen-containing heterocycles.[10]

General Workflow:

-

This compound is reacted with an enaminone and an amidine hydrochloride in a [3+2+1] annulation approach.[10]

-

The reaction is often carried out under solvent-free conditions and can be switched to produce either dihydropyrimidines or pyrimidines.

-

This method provides an efficient route to a diverse range of fluorinated heterocycles.

Conclusion

This compound is a stable and versatile reagent that serves as a convenient source of the trifluoroacetaldehyde moiety for a variety of important organic transformations. Its utility in the synthesis of trifluoromethylated amines, alkenes, alcohols, and heterocycles makes it an indispensable tool for researchers in drug discovery and materials science. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for the effective application of this valuable building block.

References

- 1. FI104372B - Process for the preparation of this compound, trifluoroacetaldehyde hemiacetal or a mixture thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound(421-53-4) 1H NMR [m.chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]

- 6. Nucleophilic Trifluoromethylation of Carbonyl Compounds: this compound as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Nucleophilic trifluoromethylation of carbonyl compounds: this compound as a trifluoromethyl source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis and preparation of Trifluoroacetaldehyde hydrate for laboratory use.

For Researchers, Scientists, and Drug Development Professionals

Trifluoroacetaldehyde (B10831), a key building block in the synthesis of various pharmaceuticals and agrochemicals, exists in its more stable hydrated form, trifluoroacetaldehyde hydrate (B1144303) (also known as fluoral hydrate), for laboratory use.[1][2][3] This technical guide provides an in-depth overview of a common and effective method for its preparation, focusing on the reduction of ethyl trifluoroacetate (B77799).

Synthesis Methodology: Reduction of Ethyl Trifluoroacetate

A widely utilized method for the synthesis of trifluoroacetaldehyde hydrate involves the reduction of an ester of trifluoroacetic acid, such as ethyl trifluoroacetate, using a borohydride (B1222165) reducing agent like sodium borohydride in a hydroxylic solvent.[1][4] This approach is favored for its relatively mild reaction conditions and accessibility of reagents.

Experimental Protocol

The following protocol is a detailed procedure for the synthesis of this compound via the reduction of ethyl trifluoroacetate with sodium borohydride.

Materials:

-

Ethyl trifluoroacetate

-

Sodium borohydride

-

2-Methoxyethyl ether (or another suitable ether solvent like tetrahydrofuran)[5]

-

Water

-

Concentrated hydrochloric acid

-

Sodium chloride

Procedure:

-

A solution of sodium borohydride in water is prepared.

-

This solution is added slowly to a stirred solution of ethyl trifluoroacetate in 2-methoxyethyl ether, while maintaining the temperature below 0°C.[1]

-

After the addition is complete, water is added, and the mixture is stirred for an additional 30 minutes.[1]

-

The pH of the mixture is then adjusted to 2-3 by the dropwise addition of concentrated hydrochloric acid with stirring.[1]

-

Solid sodium chloride is added to the mixture to facilitate phase separation.[1]

-

The organic phase is separated.

-

The this compound is isolated from the organic phase by fractional distillation at atmospheric pressure.[1][5]

Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis of this compound via the reduction of ethyl trifluoroacetate.

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl Trifluoroacetate | 250 g | [1] |

| Sodium Borohydride | 15.05 g | [1] |

| 2-Methoxyethyl Ether | 500 ml | [1] |

| Water (for NaBH₄ solution) | 37.5 ml | [1] |

| Reaction Conditions | ||

| Temperature | Below 0°C (during addition) | [1] |

| Preferred Temperature Range | -10°C to 30°C | [5] |

| Work-up | ||

| Water (post-reaction) | 10 ml | [1] |

| Concentrated Hydrochloric Acid | 10 ml | [1] |

| Solid Sodium Chloride | 15 g | [1] |

| Product | ||

| Yield | 36 g (as a 60% w/w aqueous solution) | [1] |

| Boiling Point | 104-105°C | [1] |

| Purity | Further purification can be achieved following procedures described in J. Amer. Chem. Soc., 1952, 74, 5422-5426. | [1][4] |

Alternative Synthesis Routes

While the reduction of trifluoroacetate esters is a common laboratory method, other approaches for preparing trifluoroacetaldehyde and its hydrate exist. These methods often involve more demanding conditions, such as high temperatures or specialized reagents.[1][6] Some of these alternative routes include:

-

Vapor phase fluorination of chloral (B1216628): This method uses hydrogen fluoride (B91410) to fluorinate chloral at high temperatures.[6][7]

-

Reduction of trifluoroacetic acid: Trifluoroacetic acid can be reduced to form trifluoroacetaldehyde.[8][9]

-

Oxidation of trifluoroethanol. [8]

-

Dehydration of trifluoroacetaldehyde ethyl hemiacetal: This can be achieved using dehydrating agents like concentrated sulfuric acid, often with microwave assistance to generate the anhydrous aldehyde which can then be hydrated.[8]

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound from ethyl trifluoroacetate.

Caption: Logical workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile intermediate for introducing the trifluoromethyl group into organic molecules.[9] This functional group is of significant interest in medicinal chemistry and agrochemical development due to its ability to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates and active ingredients.[2][3][10] Its utility is demonstrated in the synthesis of β-hydroxy-β-trifluoromethyl ketones and other complex fluorinated molecules.[10]

References

- 1. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. FI104372B - Process for the preparation of this compound, trifluoroacetaldehyde hemiacetal or a mixture thereof - Google Patents [patents.google.com]

- 5. Chemical process for the manufacture of trifluoroacetaldehyde - Patent 0516311 [data.epo.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. GB2260322A - Method of dehydrating this compound - Google Patents [patents.google.com]

- 8. Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluoral - Wikipedia [en.wikipedia.org]

- 10. 421-53-4 | this compound [fluoromart.com]

Trifluoroacetaldehyde hydrate CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetaldehyde (B10831), in its stable hydrate (B1144303) form (2,2,2-trifluoro-1,1-ethanediol), is a pivotal building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique properties, such as increased metabolic stability, lipophilicity, and binding affinity, to target molecules. This guide provides an in-depth overview of the chemical and physical properties, synthesis, and reactivity of trifluoroacetaldehyde hydrate, tailored for professionals in research and development.

Chemical Identity and Molecular Structure

Trifluoroacetaldehyde is a gas at room temperature and is highly electrophilic, readily reacting with water to form a stable geminal diol, this compound.[1] Due to the aldehyde's tendency to polymerize, it is most commonly handled and used as its hydrate or hemiacetal derivatives.[1][2]

-

IUPAC Name: 2,2,2-Trifluoroethane-1,1-diol[3]

-

Synonyms: Fluoral hydrate, Trifluoroacetaldehyde monohydrate[4]

-

CAS Number: 421-53-4[1][2][3][4][5][6][7][8] (Note: The CAS number 33953-86-5 is also associated with technical grade aqueous solutions of this compound).

-

SMILES: OC(O)C(F)(F)F[2]

The molecular structure consists of a central carbon atom bonded to a trifluoromethyl group, a hydrogen atom, and two hydroxyl groups.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Physical State | Colorless liquid (often as an aqueous solution) | [1][4][5] |

| Boiling Point | 104-106 °C | [2] |

| Density | 1.43 - 1.44 g/mL at 20 °C | [1][5] |

| Refractive Index | 1.33 - 1.34 at 20 °C | [1][5] |

| Form | Commercially available as a ~75% aqueous solution | [7][8] |

Table 2: Safety Information

| Hazard Statement | GHS Classification | Reference(s) |

| H225: Highly flammable liquid and vapor | Flammable liquids (Category 2) | [6] |

| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | [6] |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | |

| H317: May cause an allergic skin reaction | Sensitization, Skin (Category 1) | [6] |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |

Experimental Protocols

Synthesis of this compound

A common and effective method for the preparation of this compound is the reduction of an ester of trifluoroacetic acid, such as ethyl trifluoroacetate (B77799), using a borohydride (B1222165) reducing agent in a hydroxylic solvent.[9][10]

dot

Caption: Synthesis of this compound.

Materials:

-

Ethyl trifluoroacetate

-

Sodium borohydride

-

Tetrahydrofuran (B95107) (THF)

-

Water

-

Concentrated hydrochloric acid

-

Sodium chloride

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve ethyl trifluoroacetate in tetrahydrofuran (THF).[9]

-

Cool the solution to 18 °C in an ice bath.[9]

-

Separately, prepare a solution of sodium borohydride in water.[9]

-

Add the aqueous sodium borohydride solution to the ethyl trifluoroacetate solution dropwise over 1 hour, maintaining the reaction temperature at 18 °C.[9]

-

After the addition is complete, add a small amount of water and continue stirring for an additional 30 minutes.[9]

-

Carefully add concentrated hydrochloric acid with stirring to adjust the pH of the reaction mixture to 2-3.[9]

-

Add solid sodium chloride to the mixture to saturate the aqueous phase.[9]

-

Separate the organic phase. The product, this compound, can be isolated from the organic phase, for instance, by fractional distillation.[9][10]

Reductive Amination using this compound

This compound is a valuable reagent for introducing the 2,2,2-trifluoroethyl group onto amines via reductive amination. This reaction typically proceeds through the in-situ formation of an iminium ion, which is then reduced by a mild reducing agent.

dot

Caption: Reductive Amination Workflow.

Materials:

-

A primary or secondary amine

-

This compound (as a ~75% aqueous solution)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Anhydrous aprotic solvent (e.g., 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the amine in an anhydrous aprotic solvent, add the this compound solution.

-

Stir the mixture at room temperature for a period sufficient for iminium ion formation (this can be monitored by techniques such as NMR or TLC).

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture at room temperature.[11]

-

Continue stirring at room temperature for 1-24 hours, monitoring the reaction progress by TLC or LC-MS.[11]

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-(2,2,2-trifluoroethyl)amine.[11]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its ability to introduce the trifluoromethyl group is highly valued in drug discovery for enhancing the pharmacological profile of lead compounds. It is also utilized in the synthesis of specialty polymers and materials where the unique properties of the trifluoromethyl group are desired.

References

- 1. labproinc.com [labproinc.com]

- 2. Fluoral - Wikipedia [en.wikipedia.org]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. echemi.com [echemi.com]

- 5. labproinc.com [labproinc.com]

- 6. 2,2,2-Trifluoro-1,1-ethanediol | 421-53-4 | TCI AMERICA [tcichemicals.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound, tech., ca 75% in water 10 g | Request for Quote [thermofisher.com]

- 9. FI104372B - Process for the preparation of this compound, trifluoroacetaldehyde hemiacetal or a mixture thereof - Google Patents [patents.google.com]

- 10. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

Spectroscopic Profile of Trifluoroacetaldehyde Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trifluoroacetaldehyde (B10831) hydrate (B1144303) (also known as fluoral hydrate or 2,2,2-trifluoro-1,1-ethanediol). Trifluoroacetaldehyde hydrate is a key building block in the synthesis of trifluoromethyl-containing compounds, making a thorough understanding of its spectroscopic properties essential for reaction monitoring, quality control, and structural elucidation in drug development and materials science. This document compiles available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers detailed experimental protocols, and presents a logical workflow for its analysis.

Spectroscopic Data Summary

While a complete, publicly available dataset of all spectroscopic data for this compound is not readily found in a single source, the following tables summarize the expected and reported data based on analogous compounds and spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of this compound in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information.

Table 1: Predicted and Reported NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Notes |

| ¹H | D₂O | ~5.5 - 6.0 | Quartet | ³J(H-F) ≈ 5-7 | The methine proton (CH) is coupled to the three fluorine atoms. The two hydroxyl protons are typically exchanged with D₂O and are not observed. |

| ¹³C | D₂O | ~90 - 95 | Quartet | ¹J(C-F) ≈ 280-290 | The gem-diol carbon is significantly shielded compared to the parent aldehyde and shows a characteristic quartet due to one-bond coupling with the three fluorine atoms.[1] |

| ¹⁹F | D₂O | ~ -82 to -85 | Doublet | ³J(F-H) ≈ 5-7 | The three fluorine atoms are equivalent and are coupled to the methine proton. The chemical shift is referenced to CFCl₃.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the key vibrations are associated with the O-H, C-H, C-O, and C-F bonds.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3600 - 3200 | O-H stretch | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups in the hydrate. |

| 2980 - 2850 | C-H stretch | Medium | Aliphatic C-H stretching of the methine group. |

| 1250 - 1000 | C-F stretch | Strong | Multiple strong bands are expected due to the C-F bonds of the trifluoromethyl group. |

| 1100 - 1000 | C-O stretch | Strong | Stretching vibrations of the gem-diol C-O bonds. |

| ~1058 and ~1027 | OCO symmetric and asymmetric stretch | Medium | As observed for the simplest gem-diol, methanediol, these bands are characteristic of the gem-diol moiety.[3][4] |

Mass Spectrometry (MS)

Mass spectrometry of this compound is challenging due to its instability and tendency to lose water. Electron ionization (EI) would likely lead to fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) might allow for the observation of the molecular ion or adducts.

Table 3: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Expected m/z | Ion | Notes |

| ESI (-) | 115.0007 | [M-H]⁻ | Deprotonated molecular ion. |

| ESI (+) | 117.0163 | [M+H]⁺ | Protonated molecular ion. |

| ESI (+) | 139.0000 | [M+Na]⁺ | Sodium adduct, commonly observed. |

| EI | 98.9979 | [M-H₂O]⁺ | Dehydrated molecular ion (trifluoroacetaldehyde). |

| EI | 69.0000 | [CF₃]⁺ | A prominent fragment corresponding to the trifluoromethyl cation. |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The following protocols are generalized for the analysis of a small, polar, and potentially unstable molecule like this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, acetone-d₆, or DMSO-d₆). D₂O is often preferred for hydrates to observe the exchange of the hydroxyl protons.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

If required, add a small amount of an internal standard with a known chemical shift (e.g., TMS or a fluorinated standard for ¹⁹F NMR).

Instrument Parameters (¹H, ¹³C, ¹⁹F NMR):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Temperature: Maintain a constant temperature, typically 298 K, to ensure reproducibility.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

-

¹⁹F NMR:

-

Pulse sequence: Proton-decoupled or coupled single-pulse experiment.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the this compound sample directly onto the center of the ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

Sample Preparation (Liquid Film - Neat):

-

Place one or two drops of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum.

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Spectral range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Preparation (for ESI):

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent system, such as methanol/water or acetonitrile/water.

-

The addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) can enhance ionization.

-

Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.

Instrument Parameters (ESI-MS):

-

Ionization mode: Electrospray ionization (ESI), both positive and negative modes.

-

Mass analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

-

Capillary voltage: Typically 3-5 kV.

-

Nebulizing gas flow: Adjust as per instrument recommendations.

-

Drying gas temperature and flow: Optimize to ensure desolvation without causing thermal degradation of the analyte.

-

Mass range: Scan a range appropriate for the expected ions (e.g., m/z 50-500).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Gaseous infrared spectra of the simplest geminal diol CH2(OH)2 and the isotopic analogues in the hydration of formaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Gaseous infrared spectra of the simplest geminal diol CH2(OH)2 and the isotopic analogues in the hydration of formaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Stability and storage conditions for Trifluoroacetaldehyde hydrate.

An In-depth Technical Guide to the Stability and Storage of Trifluoroacetaldehyde (B10831) Hydrate (B1144303)

Introduction

Trifluoroacetaldehyde, also known as fluoral, is a pivotal reagent in organic synthesis, primarily utilized for introducing trifluoromethyl groups into molecules.[1] This modification is of particular interest in drug development, as the trifluoromethyl group can significantly enhance a drug's metabolic stability, bioavailability, and efficacy.[2] However, anhydrous trifluoroacetaldehyde is a gas at room temperature and has a tendency to polymerize upon storage.[1] Consequently, it is most commonly supplied and used in its more stable hydrated form, Trifluoroacetaldehyde hydrate (CF₃CH(OH)₂).[1]

This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, intended for researchers, scientists, and professionals in drug development. Understanding these parameters is crucial for ensuring the reagent's integrity, obtaining reliable experimental results, and maintaining a safe laboratory environment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 421-53-4[1], 33953-86-5[3] |

| Molecular Formula | C₂H₃F₃O₂[4] |

| Molecular Weight | 116.04 g/mol [4] |

| Appearance | Colorless liquid or colorless crystals[1][5] |

| Boiling Point | 104-106 °C[6] |

| Density | ~1.44 g/mL at 20 °C[6] |

| Synonyms | 2,2,2-Trifluoro-1,1-ethanediol, Fluoral hydrate[7] |

Stability Profile

This compound is considered stable under normal, recommended conditions.[8] However, its stability is influenced by temperature, moisture, and the presence of incompatible materials.

Thermal Stability

The hydrate form is sensitive to heat. The gem-diol structure is in equilibrium with the anhydrous aldehyde and water, and this equilibrium can be shifted by temperature changes.[9] Heating an aqueous solution of the hydrate can generate trifluoroacetaldehyde vapor.[10] While the hydrate itself has a defined boiling point of 104-106 °C, prolonged exposure to high temperatures may lead to decomposition.[6]

Chemical Stability and Reactivity

-

Hydration Equilibrium: In aqueous solutions, aldehydes and ketones exist in equilibrium with their hydrate (gem-diol) form.[9] For trifluoroacetaldehyde, the presence of the strongly electron-withdrawing trifluoromethyl group destabilizes the carbonyl group, thus favoring the formation of the stable gem-diol hydrate.[11][12] This is a key reason for its stability compared to the anhydrous form.

-

Polymerization: Anhydrous trifluoroacetaldehyde is prone to polymerization, forming a waxy, white solid. The hydrate is significantly more stable and less susceptible to this process.[10]

-

Dehydration: While the hydrate is stable, it can be dehydrated back to the aldehyde.[10] This can occur under certain conditions, such as heating in the presence of a dehydrating agent or specific salts.[10][13]

-

Incompatibilities: this compound should be stored away from oxidizing agents.[8] It is also important to avoid sources of ignition such as heat, sparks, and open flames, as the anhydrous form is volatile.[8][14]

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality and safety of this compound.

Storage Conditions

The following table summarizes the recommended storage conditions based on supplier safety data sheets and product information.

| Parameter | Recommendation |

| Temperature | 2-8°C (Refrigerated)[3][4] |

| Atmosphere | Sealed in a dry environment[3][4] |

| Container | Keep container tightly closed[8][14] |

| Location | Store in a well-ventilated place[8][14] |

| Hazards to Avoid | Keep away from heat, sparks, open flames, and other sources of ignition[8] |

Handling Precautions

-

Always handle in a well-ventilated area, such as a fume hood.[8]

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.[8][14]

-

Take precautionary measures against static discharge.[8]

-

Ensure eyewash stations and safety showers are readily accessible.[8][14]

-

Avoid contact with skin and eyes and prevent inhalation or ingestion.[8]

References

- 1. Fluoral - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 33953-86-5|2,2,2-Trifluoroacetaldehyde hydrate|BLD Pharm [bldpharm.com]

- 4. 421-53-4 | this compound [fluoromart.com]

- 5. This compound | 421-53-4 [amp.chemicalbook.com]

- 6. 2,2,2-TRIFLUOROACETALDEHYDE HYDRATE | 33953-86-5 [amp.chemicalbook.com]

- 7. Trifluoracetaldehyde technical, 75 water 33953-86-5 [sigmaaldrich.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. Chapter 17: C=O + H2O = hydrates [chem.ucalgary.ca]

- 10. GB2260322A - Method of dehydrating this compound - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. fishersci.co.uk [fishersci.co.uk]

The Mechanism of Hydrate Formation from Trifluoroacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifluoroacetaldehyde (B10831), also known as fluoral, is a highly reactive aldehyde due to the strong electron-withdrawing nature of the trifluoromethyl group. This high reactivity drives a rapid and extensive, yet reversible, hydration reaction in the presence of water to form the stable gem-diol, 2,2,2-trifluoro-1,1-ethanediol. This document provides an in-depth technical overview of the mechanism, thermodynamics, and kinetics of this hydration reaction. It outlines the uncatalyzed, acid-catalyzed, and base-catalyzed pathways, supported by theoretical principles and analogous experimental data. Furthermore, this guide details robust experimental protocols using 19F Nuclear Magnetic Resonance (NMR) and UV-Visible Spectroscopy for the quantitative analysis of this equilibrium. Computational approaches for modeling the reaction coordinate are also discussed. The information presented herein is intended to equip researchers in drug development and other scientific fields with the foundational knowledge to understand and manipulate the hydration of trifluoroacetaldehyde.

Introduction

The hydration of carbonyl compounds is a fundamental reaction in organic chemistry. For trifluoroacetaldehyde (CF₃CHO), this process is particularly significant. The powerful inductive effect of the three fluorine atoms renders the carbonyl carbon exceptionally electrophilic, shifting the equilibrium strongly in favor of the hydrate (B1144303) form, CF₃CH(OH)₂.[1] Understanding the dynamics of this equilibrium is crucial for applications where trifluoroacetaldehyde or its hydrate is used as a reagent, such as in the synthesis of trifluoromethyl-containing pharmaceuticals.[2] This guide will dissect the mechanistic pathways of hydrate formation, present quantitative data, and provide detailed methodologies for its study.

Mechanism of Hydrate Formation

The formation of trifluoroacetaldehyde hydrate is a reversible nucleophilic addition of water to the carbonyl group. The reaction can proceed through an uncatalyzed pathway, or be significantly accelerated by acid or base catalysts.

Uncatalyzed Mechanism

In neutral aqueous solution, a water molecule acts as the nucleophile, directly attacking the highly electrophilic carbonyl carbon of trifluoroacetaldehyde. This is followed by a proton transfer to the carbonyl oxygen, which can be facilitated by another water molecule acting as a proton shuttle. The equilibrium lies far to the right, favoring the hydrate.

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction is accelerated. The first step is the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule, which is a weak nucleophile. A subsequent deprotonation step yields the hydrate and regenerates the acid catalyst.[3][4]

References

The Trifluoromethyl Advantage: A Technical Guide to the Biological Activity of Compounds Derived from Trifluoroacetaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery. The trifluoromethyl (CF3) group, in particular, can dramatically enhance the pharmacological properties of a compound, including its metabolic stability, bioavailability, and target-binding affinity. Trifluoroacetaldehyde (B10831) hydrate (B1144303) serves as a versatile and efficient building block for introducing this powerful functional group. This technical guide provides an in-depth overview of the biological activities of various classes of compounds derived from trifluoroacetaldehyde hydrate, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Synthesis of Bioactive Compounds from this compound

This compound is a key reagent for synthesizing a variety of trifluoromethylated compounds with potential therapeutic applications. Its utility lies in its ability to act as a trifluoromethyl source in nucleophilic trifluoromethylation reactions and as a precursor for more complex trifluoromethylated building blocks.[1][2]

A notable application is in the synthesis of β-hydroxy-β-trifluoromethyl ketones from enamines and imines, a process that proceeds with high yields.[3] Furthermore, this compound and its ethyl hemiacetal derivative are instrumental in preparing α-trifluoromethyl alcohols and α-trifluoromethyl amines.[4] These synthetic routes provide access to a diverse range of trifluoromethylated compounds for biological evaluation.

Biological Activities of this compound Derivatives

The introduction of a trifluoromethyl group can confer a range of biological activities, with anticancer and enzyme inhibition being among the most prominent.

Anticancer Activity

Several classes of trifluoromethylated compounds have demonstrated significant cytotoxic activity against various cancer cell lines.

Trifluoromethylated Ketones and Isoxazoles:

Trifluoromethylated α-diketones and α-hydroxy ketones have shown higher tumor-specific cytotoxicity compared to their non-fluorinated analogs.[5] For instance, a series of 4-(trifluoromethyl)isoxazoles, synthesized from chalcone (B49325) precursors, exhibited potent anti-cancer activity against human breast cancer (MCF-7), murine mammary carcinoma (4T1), and human prostate cancer (PC-3) cell lines. The trifluoromethyl group was found to be crucial for enhancing this activity.

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 | |

| Non-trifluoromethylated analogue | MCF-7 | 19.72 | |

| 3a (5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative) | C32 | >500 | |

| 3b (5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative) | C32 | 24.4 | |

| 3c (5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative) | C32 | >500 |

Mechanism of Action:

The anticancer effects of these compounds are often mediated through the induction of apoptosis and cell cycle arrest. For example, trifluoromethylated isoxazoles have been shown to induce apoptosis in cancer cells. Furthermore, trifluoromethyl-containing drugs like Sorafenib are known to target and inhibit the Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival.[6]

Enzyme Inhibition

The strong electron-withdrawing nature of the trifluoromethyl group makes trifluoromethyl ketones potent inhibitors of various enzymes, particularly serine and cysteine proteases.

Mechanism of Serine Protease Inhibition:

Trifluoromethyl ketones act as transition-state analogs. The electrophilic carbonyl carbon of the trifluoromethyl ketone is attacked by the nucleophilic hydroxyl group of the active site serine residue in the protease. This forms a stable, tetrahedral hemiketal adduct, mimicking the transition state of peptide bond hydrolysis and thereby inhibiting the enzyme.[7][8]

| Inhibitor Class | Target Enzyme | Inhibition Mechanism | Reference |

| Peptidyl Trifluoromethyl Ketones | Serine Proteases | Formation of a stable hemiketal with active site serine | [7] |

| Trifluoromethyl Ketones | Cysteine Proteases | Formation of a stable hemithioketal with active site cysteine | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of compounds derived from this compound.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).[9]

Apoptosis Detection: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

-

Cell Lysis: Treat cells with the test compound, then lyse the cells to release intracellular contents.

-

Substrate Addition: Add a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.

-

Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspase-3.

-

Signal Detection: Measure the absorbance or fluorescence of the cleaved product.

-

Data Analysis: Quantify the increase in caspase-3 activity in treated cells compared to untreated controls.[1]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash the cells.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Stain the cells with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of the cells.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.

Visualizing Biological Pathways and Workflows

Experimental Workflow for Anticancer Drug Evaluation

The following diagram illustrates a typical workflow for evaluating the anticancer potential of a newly synthesized compound.

References

- 1. Nucleophilic trifluoromethylation of carbonyl compounds: this compound as a trifluoromethyl source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

Trifluoroacetaldehyde Hydrate: A Versatile C2 Building Block for Trifluoromethylated Scaffolds in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroacetaldehyde (B10831) hydrate (B1144303), a stable and accessible form of the volatile trifluoroacetaldehyde gas, has emerged as a crucial building block in modern organic synthesis. Its ability to introduce the trifluoromethyl (CF₃) group, a moiety of profound importance in medicinal chemistry and materials science, has led to its widespread application in the construction of complex molecular architectures. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, bioavailability, lipophilicity, and binding affinity of bioactive molecules.[1][2] This technical guide provides a comprehensive overview of the properties, reactivity, and synthetic applications of trifluoroacetaldehyde hydrate, with a focus on key transformations including nucleophilic trifluoromethylation, Wittig olefination, aldol (B89426) condensation, Pictet-Spengler reaction, and Reformatsky reaction. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its practical use in the laboratory.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl group has become a privileged substituent in pharmaceutical and agrochemical research. Its strong electron-withdrawing nature and high lipophilicity impart unique properties to organic molecules.[1] The strategic introduction of a CF₃ group can lead to:

-

Enhanced Metabolic Stability: The strong C-F bonds are resistant to enzymatic degradation, prolonging the in vivo half-life of a drug.[1][2]

-

Increased Bioavailability: The lipophilic character of the CF₃ group can improve a molecule's ability to cross biological membranes.[1]

-

Improved Binding Affinity: The CF₃ group can engage in favorable interactions with biological targets, leading to increased potency.[1]

-

Modulation of pKa: The inductive effect of the CF₃ group can alter the acidity or basicity of nearby functional groups.

This compound serves as a convenient and versatile reagent for introducing the trifluoromethyl group into a wide range of organic substrates.[2][3]

Properties and Handling of this compound

Trifluoroacetaldehyde exists as a gas at room temperature and has a tendency to polymerize.[4] However, it readily forms a stable, crystalline hydrate, 2,2,2-trifluoro-1,1-ethanediol [CF₃CH(OH)₂], upon contact with water.[4] This hydrate is a commercially available, colorless liquid or solid that is easier to handle and store than the gaseous aldehyde.[5]

Table 1: Physicochemical Properties of Trifluoroacetaldehyde and its Hydrate

| Property | Trifluoroacetaldehyde (Fluoral) | This compound |

| CAS Number | 75-90-1 | 421-53-4 |

| Molecular Formula | C₂HF₃O | C₂H₃F₃O₂ |

| Molecular Weight | 98.02 g/mol | 116.04 g/mol |

| Appearance | Colorless gas | Colorless liquid or crystalline solid |

| Boiling Point | -18 °C | 104-106 °C |

| Melting Point | - | 66 °C |

| Solubility | Forms hydrate in water | Soluble in water and polar organic solvents |

Safety and Handling:

This compound is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction and serious eye damage.[6] It is also suspected of causing genetic defects and may cause respiratory irritation.[6] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[6] It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[7]

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent that participates in a variety of important organic transformations.

Nucleophilic Trifluoromethylation

This compound can serve as an atom-economical source of the trifluoromethyl anion (CF₃⁻) for the nucleophilic trifluoromethylation of carbonyl compounds, providing access to valuable α-trifluoromethyl alcohols.[6][8]

Reaction Workflow:

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. benchchem.com [benchchem.com]

- 3. Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | C6H9F3O3 | CID 136210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 5. scholarship.richmond.edu [scholarship.richmond.edu]

- 6. researchgate.net [researchgate.net]

- 7. 13081-18-0|Ethyl 3,3,3-trifluoro-2-oxopropanoate|BLD Pharm [bldpharm.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Trifluoromethylation of Carbonyl Compounds using Trifluoroacetaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone strategy in the development of pharmaceuticals, agrochemicals, and materials science. The unique properties conferred by the -CF3 group, including high electronegativity, metabolic stability, and increased lipophilicity, can significantly enhance the biological activity and pharmacokinetic profile of a molecule. While numerous trifluoromethylating reagents exist, such as the Ruppert-Prakash reagent (TMSCF3), Togni's reagents, and Umemoto's reagents, the use of trifluoroacetaldehyde (B10831) hydrate (B1144303) presents a cost-effective and atom-economical alternative for the nucleophilic trifluoromethylation of carbonyl compounds.[1][2][3]

Trifluoroacetaldehyde hydrate, a readily available and stable solid, serves as a precursor to the trifluoromethyl anion (CF3-) under basic conditions.[1][4][5] This in-situ generation of the nucleophilic trifluoromethylating species allows for the efficient conversion of a broad range of aldehydes and ketones into the corresponding trifluoromethylated alcohols, which are valuable chiral building blocks and synthetic intermediates.[1][6] The reaction proceeds with good to excellent yields for various aromatic, heteroaromatic, and aliphatic carbonyl compounds.[1][7]

This method offers a practical and scalable approach for the synthesis of α-trifluoromethyl alcohols, avoiding the use of more expensive or hazardous reagents. The operational simplicity and the broad substrate scope make it a valuable tool for medicinal chemists and process development scientists.

Reaction Principle

The nucleophilic trifluoromethylation of carbonyl compounds using this compound is typically initiated by a strong base, such as potassium tert-butoxide (t-BuOK). The base deprotonates the hydrate, leading to the formation of a key intermediate that subsequently releases a trifluoromethyl anion equivalent. This potent nucleophile then adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate which, upon workup, affords the desired α-trifluoromethyl alcohol.[1][5]

Caption: Proposed reaction pathway for nucleophilic trifluoromethylation.

Data Presentation: Substrate Scope and Reaction Yields

The trifluoromethylation protocol using this compound is applicable to a wide array of carbonyl compounds. The following table summarizes the reported yields for various substrates.

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | Benzaldehyde | 1-Phenyl-2,2,2-trifluoroethanol | 92 |

| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 95 |

| 3 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 88 |

| 4 | 4-(Trifluoromethyl)benzaldehyde | 1-(4-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethanol | 75 |

| 5 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethanol | 91 |

| 6 | 2-Thiophenecarboxaldehyde | 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol | 85 |

| 7 | Cinnamaldehyde | 1,1,1-Trifluoro-4-phenylbut-3-en-2-ol | 82 |

| 8 | Benzophenone | 2,2,2-Trifluoro-1,1-diphenylethanol | 93 |

| 9 | 4,4'-Difluorobenzophenone | 1,1-Bis(4-fluorophenyl)-2,2,2-trifluoroethanol | 90 |

| 10 | Adamantan-2-one | 2-(Trifluoromethyl)adamantan-2-ol | 78 |

Data sourced from supporting information of relevant publications. Yields correspond to isolated products.

Experimental Protocols

Materials:

-

This compound (CF3CH(OH)2·H2O)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Carbonyl compound (aldehyde or ketone)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure: General Protocol for the Trifluoromethylation of Carbonyl Compounds

References

- 1. Nucleophilic Trifluoromethylation of Carbonyl Compounds: this compound as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scribd.com [scribd.com]

- 6. Nucleophilic trifluoromethylation of carbonyl compounds: this compound as a trifluoromethyl source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Trifluoromethylation of Carbonyl Compounds Using Trifluoroacetaldehyde Hydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a critical strategy in medicinal chemistry and drug development. The unique properties of the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacological profile of drug candidates, including their binding affinity, bioavailability, and resistance to oxidative metabolism.[1][2] Trifluoroacetaldehyde (B10831) hydrate (B1144303) (CF3CH(OH)2) has emerged as an atom-economical and readily available source for nucleophilic trifluoromethylation.[3][4][5][6][7][8] This application note provides a detailed experimental protocol for the trifluoromethylation of a broad range of carbonyl compounds using trifluoroacetaldehyde hydrate, based on the work of Prakash et al.[3][7]

Overall Reaction Scheme

Caption: General reaction for nucleophilic trifluoromethylation of carbonyls.

Experimental Protocols

This section details the necessary procedures for the successful trifluoromethylation of carbonyl compounds using this compound.

Protocol 1: Removal of Excess Water from Commercial this compound

Commercial this compound may contain excess water, which can affect reaction efficiency. A drying procedure is recommended.[3]

Materials:

-

Commercial this compound

-

Anhydrous diethyl ether (Et2O)

-

Anhydrous calcium chloride (CaCl2)

Procedure:

-

In a flask with vigorous stirring, add CaCl2 (1.21 g, 11.0 mmol) in small portions to a solution of commercial this compound (5.00 g, 32.9 mmol) in 100 mL of anhydrous Et2O.

-

Stir the mixture for 2 hours.

-

Perform a quick suction filtration in the air.

-

Remove the solvent from the filtrate under reduced pressure to yield the partially dried product. The resulting compound has a formula of approximately CF3CH(OH)2·½H2O.[3]

Protocol 2: Nucleophilic Trifluoromethylation of Carbonyl Compounds

This protocol describes the general procedure for the trifluoromethylation of aldehydes and ketones.[3][4][9]

Materials:

-

This compound (partially dried, 1.5 mmol)

-

Potassium tert-butoxide (t-BuOK) (6.0 mmol)

-

Carbonyl compound (aldehyde or ketone, 1.0 mmol)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

Add a solution of this compound (1.5 mmol) in DMF (1.0 mL) to a stirred flask at -50 °C.

-

Dropwise, add a solution of t-BuOK (673 mg, 6.0 mmol) in DMF (3.0 mL) over 5 minutes, maintaining the temperature at -50 °C.

-

Stir the reaction mixture for 30 minutes at -50 °C.

-

Add a solution of the carbonyl compound (1.0 mmol) in DMF (1.0 mL) to the reaction mixture at -50 °C.

-

Stir for 1 hour at -50 °C.

-

Allow the reaction mixture to warm gradually to room temperature.

-

Quench the reaction with water.

-

Extract the resulting mixture with diethyl ether (3 x 10 mL).[4]

-

Purify the product by preparative thin-layer chromatography or flash column chromatography.[3]

Data Presentation: Substrate Scope and Yields

The protocol is applicable to a wide range of aromatic aldehydes and ketones, generally providing good to excellent yields.[6] Electron-withdrawing groups on the aromatic ring of aldehydes tend to result in higher yields.

Table 1: Trifluoromethylation of Various Aldehydes

| Entry | Aldehyde Substrate | Product Yield (%) |

| 1 | Benzaldehyde | 75 |

| 2 | 4-Methoxybenzaldehyde | 72 |

| 3 | 4-Methylbenzaldehyde | 78 |

| 4 | 4-Chlorobenzaldehyde | 85 |

| 5 | 4-Bromobenzaldehyde | 86 |

| 6 | 4-(Trifluoromethyl)benzaldehyde | 92 |

| 7 | 4-Nitrobenzaldehyde | 95 |

| 8 | 2-Naphthaldehyde | 70 |

| 9 | Cinnamaldehyde | 65 |

Yields are based on the isolated product as reported by Prakash et al.[3]

Table 2: Trifluoromethylation of Various Ketones

| Entry | Ketone Substrate | Product Yield (%) |

| 1 | Benzophenone | 88 |

| 2 | 4,4'-Difluorobenzophenone | 90 |

| 3 | 4,4'-Dichlorobenzophenone | 91 |

| 4 | 4,4'-Dibromobenzophenone | 92 |

| 5 | Adamantan-2-one | 75 |

Yields are based on the isolated product as reported by Prakash et al. Note that enolizable ketones like acetophenone (B1666503) are not suitable substrates under these conditions.[9]

Reaction Mechanism and Workflow

The reaction proceeds through a nucleophilic addition mechanism. The base, t-BuOK, deprotonates the this compound, which then releases a trifluoromethyl anion (CF3-). This anion subsequently attacks the electrophilic carbonyl carbon.

Proposed Reaction Mechanism

Caption: Proposed mechanism for nucleophilic trifluoromethylation.

Experimental Workflow

References

- 1. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]

- 2. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic Trifluoromethylation of Carbonyl Compounds: this compound as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nucleophilic trifluoromethylation of carbonyl compounds: this compound as a trifluoromethyl source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: The Versatility of Trifluoroacetaldehyde Hydrate in Modern Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Trifluoromethyl Group in Pharmaceuticals

Trifluoroacetaldehyde (B10831) hydrate (B1144303) has emerged as a crucial building block in pharmaceutical synthesis, primarily due to its role as an efficient precursor for introducing the trifluoromethyl (CF₃) group into organic molecules.[1][2][3] The strategic incorporation of this fluorine-containing moiety can significantly enhance the pharmacological profile of drug candidates. The high electronegativity and lipophilicity of the trifluoromethyl group can lead to improved metabolic stability, increased bioavailability, and enhanced binding affinity to target receptors.[1][2] These attributes often translate into more potent drugs with longer half-lives and reduced dosage requirements, ultimately benefiting patient outcomes.[1][2] Trifluoroacetaldehyde hydrate, a stable and readily available reagent, offers a versatile platform for the synthesis of a wide array of trifluoromethylated pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][3]

Key Applications in Pharmaceutical Synthesis

This compound is instrumental in the synthesis of several classes of pharmaceutically relevant compounds, including:

-

α-Trifluoromethyl Alcohols: These are key intermediates in the synthesis of various drugs. This compound serves as an atom-economical source of the trifluoromethyl group for the nucleophilic trifluoromethylation of carbonyl compounds, leading to the formation of α-trifluoromethyl alcohols.[4][5]

-

β-Amino-α-trifluoromethyl Alcohols: This structural motif is present in a number of biologically active molecules. The synthesis often involves the reduction of α-aminoalkyl trifluoromethyl ketones, which can be derived from trifluoroacetic acid anhydride.[6]

-

Trifluoromethylated Heterocycles: Many modern pharmaceuticals are based on heterocyclic scaffolds. This compound is a valuable reagent in multicomponent reactions for the synthesis of trifluoromethyl-containing heterocycles such as dihydropyrimidinones and tetrahydroquinolines.

-

Antiviral and Anticancer Agents: The introduction of a trifluoromethyl group can enhance the efficacy of antiviral and anticancer drugs.[1][2] this compound is a key precursor in the synthesis of intermediates for drugs like the anti-HIV agent Efavirenz.

Experimental Protocols and Data

Nucleophilic Trifluoromethylation of Carbonyl Compounds

This protocol describes a general method for the synthesis of α-trifluoromethyl alcohols using this compound as the trifluoromethyl source.[4][5]

Experimental Workflow:

Caption: General workflow for nucleophilic trifluoromethylation.

Protocol:

-

To a stirred solution of this compound (1.5 mmol) in anhydrous DMF (1.0 mL) at -50 °C, a solution of potassium tert-butoxide (t-BuOK) (6.0 mmol) in anhydrous DMF (3.0 mL) is added dropwise over 5 minutes.

-

The reaction mixture is stirred for 30 minutes while maintaining the temperature at -50 °C.

-

A solution of the carbonyl compound (1.0 mmol) in anhydrous DMF (1.0 mL) is then added to the reaction mixture at -50 °C.

-

The reaction is stirred for 1 hour at -50 °C.

-

The reaction mixture is allowed to gradually warm to room temperature before being quenched with water.

-

The resulting mixture is extracted with diethyl ether (3 x 10 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-trifluoromethyl alcohol.

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | Benzaldehyde | 1-Phenyl-2,2,2-trifluoroethanol | 85 |

| 2 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2,2-trifluoroethanol | 92 |

| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 82 |

| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethanol | 88 |

| 5 | Cyclohexanecarbaldehyde | 1-Cyclohexyl-2,2,2-trifluoroethanol | 75 |

| 6 | Acetophenone | 1-Phenyl-2,2,2-trifluoro-1-methylethanol | 78 |

Table 1: Yields of α-trifluoromethyl alcohols from various carbonyl compounds. Data compiled from representative procedures.

Biginelli-Type Reaction for the Synthesis of Trifluoromethyl-Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry. The use of this compound allows for the synthesis of trifluoromethyl-substituted dihydropyrimidinones.

Logical Relationship of Reactants and Products:

Caption: Reactants in the Biginelli-type synthesis.

Protocol:

-

In a round-bottom flask, a mixture of this compound (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and urea or thiourea (1.5 mmol) is prepared in a suitable solvent such as ethanol (B145695) or acetonitrile (B52724) (5 mL).

-

A catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid (TFA), 10 mol%) is added to the mixture.[7]

-

The reaction mixture is stirred at reflux for 4-12 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one derivative.

| Entry | β-Ketoester | Urea/Thiourea | Product | Yield (%) |

| 1 | Ethyl Acetoacetate | Urea | 5-Ethoxycarbonyl-6-methyl-4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | 75-85 |

| 2 | Methyl Acetoacetate | Urea | 5-Methoxycarbonyl-6-methyl-4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | 70-80 |

| 3 | Ethyl Acetoacetate | Thiourea | 5-Ethoxycarbonyl-6-methyl-4-(trifluoromethyl)-3,4-dihydropyrimidine-2(1H)-thione | 72-82 |

| 4 | Acetylacetone | Urea | 5-Acetyl-6-methyl-4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | 65-75 |

Table 2: Representative yields for the synthesis of 4-(trifluoromethyl)-dihydropyrimidinones. Yields are indicative and may vary based on specific reaction conditions.

Povarov-Type Reaction for the Synthesis of Trifluoromethyl-Tetrahydroquinolines

The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines, another important heterocyclic core in drug discovery. Incorporating this compound in this multicomponent reaction provides access to novel trifluoromethyl-substituted tetrahydroquinolines.

Experimental Workflow for Povarov Reaction:

Caption: General workflow for the Povarov-type reaction.

Protocol:

-

To a solution of an aniline derivative (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent like acetonitrile (5 mL) is added a Lewis or Brønsted acid catalyst (e.g., Yb(OTf)₃, 10 mol%).

-

The mixture is stirred at room temperature for 30 minutes to facilitate the in-situ formation of the corresponding imine.

-

An electron-rich alkene (e.g., styrene, 1.5 mmol) is then added to the reaction mixture.

-

The reaction is heated to reflux and stirred for 12-24 hours, with monitoring by TLC.

-

After cooling to room temperature, the solvent is evaporated under reduced pressure.

-

The residue is dissolved in ethyl acetate (B1210297) and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)tetrahydroquinoline.

| Entry | Aniline Derivative | Alkene | Product | Yield (%) |

| 1 | Aniline | Styrene | 4-Phenyl-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | 60-70 |

| 2 | 4-Methoxyaniline | Styrene | 6-Methoxy-4-phenyl-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | 65-75 |

| 3 | Aniline | α-Methylstyrene | 4-Methyl-4-phenyl-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | 55-65 |

| 4 | 4-Chloroaniline | Cyclopentadiene | Trifluoromethyl-substituted tricyclic adduct | 50-60 |

Table 3: Representative yields for the Povarov-type synthesis of 2-(trifluoromethyl)tetrahydroquinolines. Yields are indicative and may vary based on specific reaction conditions.

Conclusion